molecular formula C8H5N4NaO5 B1242156 Nitrofurantoin sodium CAS No. 54-87-5

Nitrofurantoin sodium

Cat. No.: B1242156
CAS No.: 54-87-5
M. Wt: 260.14 g/mol
InChI Key: AFDJQFFKYDCYIG-JSGFVSQVSA-M
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Chemical Reactions Analysis

Types of Reactions

Nitrofurantoin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various electrophilic intermediates that inhibit bacterial processes .

Scientific Research Applications

Properties

IUPAC Name

sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJQFFKYDCYIG-JSGFVSQVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-20-9 (Parent)
Record name Nitrofurantoin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80202308
Record name Nitrofurantoin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-87-5
Record name Nitrofurantoin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofurantoin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROFURANTOIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Nitrofurantoin sodium excreted from the body?

A: Research using a dog model demonstrated that after intravenous administration, this compound is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.

Q2: Does this compound administration impact bile flow?

A: Yes, studies show that this compound exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of this compound [, ]. Interestingly, the hydrocholeretic effect of this compound was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].

Q3: Is there evidence of saturation in the excretion of this compound?

A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a this compound dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in this compound excretion.

Q4: Does liver health influence this compound excretion?

A: Yes, liver function significantly impacts this compound excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of this compound were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating this compound.

Q5: What is the clinical significance of this compound's impact on sperm?

A: Research has shown that this compound can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with this compound solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.

Q6: How does this compound perform against bacteria commonly causing urinary tract infections?

A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to this compound []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of this compound against these UTI-causing pathogens, guiding its clinical application in treating such infections.

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